2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Overview
Description
The compound “2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), sulfur (S), and nitrogen (N) atoms. The molecule contains a thiazole ring, which is a type of heterocyclic compound. The methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the methoxyphenyl group would contribute to the overall structure .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions. These could include substitution reactions, addition reactions, and possibly elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Neuropharmacological Research
One significant application of a related compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole (a structurally similar compound to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid), is in neuropharmacological research. This compound is a potent member of selective serotonin-3 receptor antagonists. It shows effective penetration of the blood-brain barrier upon peripheral administration, making it a valuable tool for in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Crystallography and Chemical Structure Analysis
2-Amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, a derivative of the compound , is relevant in crystallography and chemical structure analysis. Its synthesis, crystallographic data, and atomic coordinates have been reported. The research highlights intermolecular contacts dominated by hydrogen bonding, which is essential for understanding the chemical behavior and potential applications of such compounds (Kennedy et al., 1999).
Corrosion Inhibition
Thiazole based pyridine derivatives, including compounds similar to this compound, have been synthesized and characterized for their potential as corrosion inhibitors for mild steel. These compounds show significant inhibition efficiency, which has a direct relation with concentration and an inverse relation with temperature. The research indicates that these compounds act as both anodic and cathodic inhibitors, providing effective protection for steel surfaces (Chaitra et al., 2016).
Pharmaceutical Synthesis
The compound has been involved in the synthesis of various pharmaceutical agents. For instance, an efficient synthesis of a potent PPARpan agonist, which includes a structurally similar compound, has been describedin scientific literature. This synthesis involves a regioselective carbon-sulfur bond formation and introduces an isobutyric acid fragment, illustrating the compound's utility in complex pharmaceutical syntheses (Guo et al., 2006).
Antimicrobial Activity
A series of novel 2-aminothiazole derivatives, which are structurally related to this compound, have been synthesized and show potential in antimicrobial research. The behavior of these compounds toward various reagents and their potential antimicrobial properties have been explored, indicating the broad scope of applications in the field of infectious diseases (El-Sakka et al., 2013).
Anti-Corrosion Studies
Newly synthesized thiazole hydrazones, structurally similar to the compound , have been studied for their potential as anti-corrosion agents in acidic media. Their effectiveness in reducing the corrosion of mild steel in acidic solutions indicates potential industrial applications, particularly in material preservation and maintenance (Chaitra et al., 2016).
Anticancer Research
Thiazole compounds, including derivatives of this compound, have been explored for their anticancer activities. The synthesized compounds have been tested against cancer cell lines, indicating the significance of such compounds in developing new therapeutic agents for cancer treatment (Sonar et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antimicrobial effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines , suggesting that they may interfere with pathways involved in cell proliferation and survival.
Result of Action
Given the known biological activities of thiazole derivatives, it’s plausible that this compound could have effects such as inhibiting cell proliferation, inducing cell death, or modulating immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors such as the presence of enzymes or transport proteins, can also influence a compound’s action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHZTHVYFDJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407177 | |
Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-16-0 | |
Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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